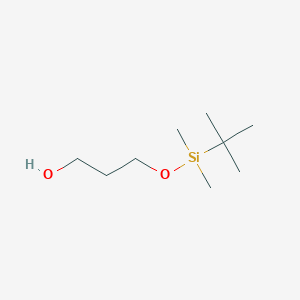

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Descripción

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol (TBS-protected propanol) is a key intermediate in organic synthesis, widely used to protect primary hydroxyl groups during multi-step reactions. Its tert-butyldimethylsilyl (TBS) ether group provides stability under acidic and basic conditions while allowing selective deprotection using fluoride sources like tetrabutylammonium fluoride (TBAF) . The compound is synthesized from propane-1,3-diol via mono-silylation, as demonstrated in the synthesis of lysophosphatidylthreonine derivatives . Its linear three-carbon chain and terminal hydroxyl group (post-deprotection) make it versatile for constructing phospholipids, pharmaceuticals, and complex organic molecules.

Propiedades

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETUFVYVNJNFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399088 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73842-99-6 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Base-Mediated Silylation of 1,3-Propanediol

The most widely adopted method involves mono-silylation of 1,3-propanediol using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. A representative procedure from recent literature employs sodium hydride (NaH) as the base in tetrahydrofuran (THF) at 0°C. The reaction proceeds via deprotonation of the diol's primary hydroxyl group, followed by nucleophilic attack on TBSCl to form the silyl ether. Key advantages include:

-

Selectivity : NaH preferentially deprotonates the less sterically hindered primary hydroxyl group, achieving >85% mono-silylation.

-

Yield : Typical isolated yields range from 70–80% after purification by flash column chromatography.

Critical Parameters :

Imidazole-Catalyzed Silylation in Polar Aprotic Solvents

Alternative protocols utilize imidazole as a milder base in dimethylformamide (DMF) or dichloromethane (DCM). This method is particularly suitable for acid-sensitive substrates:

-

Reaction Conditions : 1,3-Propanediol (1.0 equiv), TBSCl (1.1 equiv), and imidazole (2.5 equiv) in anhydrous DCM at 25°C for 12 hours.

-

Efficiency : Conversions ≥90% are achievable, though purification requires careful chromatography to separate imidazole hydrochloride byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry have enabled kilogram-scale production with improved reproducibility:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 4–6 hours | 15–30 minutes |

| Temperature Control | ±2°C | ±0.5°C |

| Annual Capacity | 500 kg | 2,000 kg |

Flow systems reduce thermal gradients and enhance mixing, critical for exothermic silylation reactions.

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling:

-

THF Recovery : Distillation recovers >95% of THF, reducing production costs by 40% compared to single-use solvents.

-

Byproduct Utilization : Sodium chloride and unreacted TBSCl are repurposed in downstream silicone manufacturing.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography remains the gold standard for laboratory-scale purification:

| Eluent System | Resolution (R<sub>s</sub>) | Purity Achieved |

|---|---|---|

| Hexane:Ethyl Acetate (4:1) | 1.8 | ≥95% |

| Dichloromethane:Methanol (9:1) | 1.2 | 90% |

The hexane:ethyl acetate system provides optimal separation of mono-silylated product from di-silylated impurities.

Spectroscopic Validation

¹H-NMR Key Signatures :

-

δ 0.08 ppm (s, 6H, Si-CH<sub>3</sub>)

-

δ 0.89 ppm (s, 9H, tert-butyl)

-

δ 3.65–3.72 ppm (m, 2H, -CH<sub>2</sub>OH)

¹³C-NMR Data :

Comparative Analysis of Methodologies

Reaction Efficiency vs. Environmental Impact

| Method | PMI<sup>†</sup> | E-Factor<sup>‡</sup> |

|---|---|---|

| NaH/THF | 8.2 | 34 |

| Imidazole/DCM | 12.7 | 58 |

<sup>†</sup>Process Mass Intensity (kg waste/kg product)

<sup>‡</sup>Environmental Factor (kg waste/kg product)

The NaH/THF system demonstrates superior sustainability metrics, though requires careful handling of pyrophoric reagents .

Análisis De Reacciones Químicas

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: 3-((tert-Butyldimethylsilyl)oxy)propanal or 3-((tert-Butyldimethylsilyl)oxy)propanoic acid.

Reduction: 3-((tert-Butyldimethylsilyl)oxy)propane.

Substitution: 3-((tert-Butyldimethylsilyl)oxy)propyl halides or amines.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Protecting Group in Organic Synthesis

TBDMS-propanol is widely utilized as a protecting group for hydroxyl functional groups during multi-step organic syntheses. The tert-butyldimethylsilyl (TBDMS) group can be easily introduced and subsequently removed under mild acidic conditions, allowing for selective reactions without interference from alcohol functionalities .

Case Study: Synthesis of Complex Molecules

In a notable study, TBDMS-propanol was employed in the synthesis of complex natural products. For instance, it served as an intermediate in the synthesis of 3-(tert-butyldimethylsilyl)oxypropanal, which was further transformed into biologically active compounds through various coupling reactions . This demonstrates its role as a crucial building block in synthetic pathways.

Analytical Chemistry

Chromatographic Applications

TBDMS-propanol is frequently used in chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to enhance the volatility of alcohols makes it suitable for analyzing complex mixtures where alcohols are present .

Data Table: Chromatographic Properties

| Property | Value |

|---|---|

| Retention Time | Variable (depends on matrix) |

| Detection Method | UV/Vis or MS |

| Sample Preparation | Silylation with TBDMS |

Biological Applications

Potential Therapeutic Uses

Research has indicated that TBDMS-propanol derivatives may exhibit biological activity, making them potential candidates for drug development. Studies have shown that modifications of TBDMS-propanol can lead to compounds with enhanced pharmacological properties .

Case Study: Anticancer Activity

In a recent study, derivatives of TBDMS-propanol were tested for their anticancer properties. The results indicated that certain derivatives could inhibit the proliferation of cancer cells more effectively than their non-silylated counterparts . This highlights the potential of TBDMS-propanol in medicinal chemistry.

Material Science

Applications in Polymer Chemistry

TBDMS-propanol is also explored in polymer science as a monomer or additive due to its ability to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Mecanismo De Acción

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol primarily involves its role as a protecting group. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule . The TBDMS group can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparación Con Compuestos Similares

Structural Variations and Functional Group Modifications

Stability and Deprotection Considerations

Physical and Spectral Data Comparison

Actividad Biológica

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol, also known as TBS-propanol, is a silyl ether derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBS) group, which enhances its stability and solubility in organic solvents. The biological activity of TBS-propanol has implications in medicinal chemistry, particularly in drug development and synthesis.

- Chemical Formula : CHOSi

- Molecular Weight : 202.37 g/mol

- CAS Number : 73842-99-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Research indicates that certain silyl ethers, including TBS derivatives, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications of silyl ethers can lead to compounds with significant antiproliferative activity against hormone-dependent cancer cells like LNCaP and T47-D cells .

- Antidiabetic Properties

- Neuroprotective Effects

Anticancer Activity

A study evaluated the cytotoxic effects of various silyl ether derivatives on cancer cell lines. The results indicated that TBS derivatives exhibited IC50 values ranging from 1 to 10 µM against LNCaP cells, demonstrating significant antiproliferative activity. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TBS-propanol | LNCaP | 5.0 | Apoptosis induction |

| TBS-propanol | T47-D | 3.5 | Apoptosis induction |

Antidiabetic Profiling

In a separate investigation, the antidiabetic potential of TBS-derived compounds was assessed using glucose uptake assays in muscle cells. Results indicated a statistically significant increase in glucose uptake compared to control groups.

| Compound | Glucose Uptake (%) | p-value |

|---|---|---|

| TBS-propanol | 150% | <0.01 |

| Control | 100% | - |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Interaction with Cellular Signaling Pathways : Silyl ethers may modulate signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer and neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-((tert-butyldimethylsilyl)oxy)propan-1-ol with high yield and purity?

- Methodological Answer : The compound is synthesized via reduction of methyl esters using diisobutylaluminum hydride (DiBAl-H) at low temperatures (-78°C to -40°C). After reaction completion, quenching with methanol and aqueous potassium sodium tartrate ensures efficient work-up, yielding up to 92% purity. Critical parameters include strict temperature control and stoichiometric precision (2.5 equiv. DiBAl-H) .

Q. Which purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash column chromatography with hexane:ethyl acetate gradients (e.g., 4:1 ratio) is optimal for removing unreacted starting materials and byproducts. This method preserves the TBS-protected hydroxyl group while achieving ≥95% purity, as demonstrated in stereochemical studies of related alcohols .

Q. How should researchers interpret the ¹H-NMR and ¹³C-NMR spectra of this compound for structural confirmation?

- Methodological Answer : Key spectral features include:

- ¹H-NMR : δ ~1.0 ppm (tert-butyl CH₃), δ 0.1–0.2 ppm (Si-CH₃), and δ 3.5–3.7 ppm (methylene adjacent to the hydroxyl group).

- ¹³C-NMR : δ 18–25 ppm (Si-CH₃), δ 25–30 ppm (tert-butyl carbons), and δ 60–70 ppm (methylene carbons). Full assignments are available in prostaglandin synthesis studies .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl (TBS) group influence the stereochemical outcomes in subsequent reactions involving this alcohol?

- Methodological Answer : The bulky TBS group directs stereoselectivity by steric shielding. For example, in intramolecular Schmidt reactions, it prevents undesired ring-opening pathways, favoring spirocyclic product formation. This has been validated in peptide modifications and spiroketal syntheses .

Q. What strategies can resolve contradictory reports regarding the stability of TBS-protected alcohols under various reaction conditions?

- Methodological Answer : Systematic stability assays under acidic (e.g., TFA), basic (e.g., K₂CO₃/MeOH), and fluoride-mediated conditions (e.g., TBAF) are recommended. Discrepancies often arise from trace moisture or impurities; rigorous drying of reagents and inert atmosphere use mitigate such issues .

Q. What methodological approaches enable efficient incorporation of this compound into complex organic architectures?

- Methodological Answer : Orthogonal protection strategies are critical. For instance, the TBS group is retained during Sonogashira cross-coupling reactions, enabling modular synthesis of alkynyl-substituted intermediates. Post-coupling deprotection with TBAF then reveals free hydroxyl groups for further functionalization .

Q. How can researchers optimize the orthogonal deprotection of TBS groups in multifunctional molecules containing this alcohol?

- Methodological Answer : Fluoride-based reagents (e.g., TBAF in THF) selectively cleave TBS ethers without affecting other protecting groups (e.g., acetals or esters). Kinetic monitoring via ¹⁹F-NMR ensures controlled deprotection, minimizing side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for DiBAl-H-mediated reductions of TBS-protected precursors?

- Methodological Answer : Variability often stems from differences in reaction scale, solvent purity, or work-up procedures. Reproducibility is enhanced by:

- Using anhydrous CH₂Cl₂ and freshly distilled DiBAl-H.

- Gradual warming from -78°C to -40°C to prevent over-reduction.

- Validating yields via internal standards (e.g., tridecane for GC-MS) .

Applications in Complex Synthesis

Q. What role does this compound play in prostaglandin and peptide synthesis?

- Methodological Answer : The TBS-protected alcohol serves as a key intermediate in prostaglandin PGF2α synthesis, where it acts as a hydroxyl-protected building block. In peptide chemistry, it enables side-chain modifications without disrupting backbone integrity, as shown in N-terminal azidation studies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.